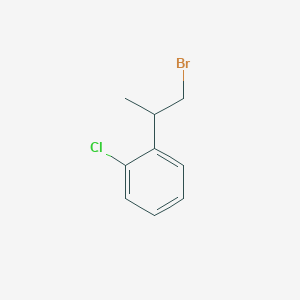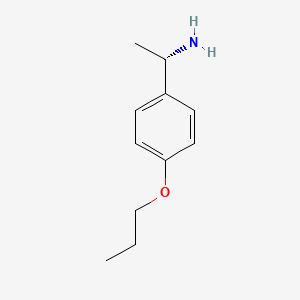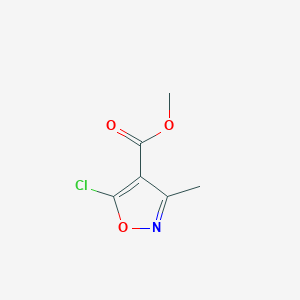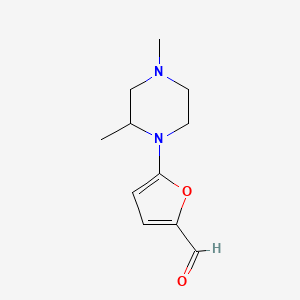
(5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol is a chiral compound belonging to the class of tetrahydroisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol can be achieved through several methods. One common approach involves the reduction of isoquinoline derivatives. For instance, the reduction of isoquinoline using sodium borohydride in the presence of a chiral catalyst can yield this compound. Another method involves the hydrogenation of isoquinoline derivatives under specific conditions to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinolines, fully saturated tetrahydroisoquinolines, and quinoline derivatives.
Scientific Research Applications
(5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its role as a precursor in the biosynthesis of alkaloids.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of advanced materials, including polymers and nanocomposites.
Mechanism of Action
The mechanism of action of (5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to interact with neurotransmitter receptors, influencing neurological pathways. The compound’s chiral nature allows it to exhibit enantioselective interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-2-Isopropyl-5-methylcyclohexanone
- (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine
Uniqueness
(5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol is unique due to its specific chiral configuration and the presence of a hydroxyl group at the 5-position. This structural feature distinguishes it from other tetrahydroisoquinolines and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(5R)-5,6,7,8-tetrahydroisoquinolin-5-ol |
InChI |
InChI=1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6,9,11H,1-3H2/t9-/m1/s1 |
InChI Key |
FZUMQCKAVKSWLQ-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=NC=C2)O |
Canonical SMILES |
C1CC(C2=C(C1)C=NC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13164436.png)


![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine](/img/structure/B13164464.png)
![11-Cyclopropyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13164465.png)



![1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one](/img/structure/B13164484.png)




